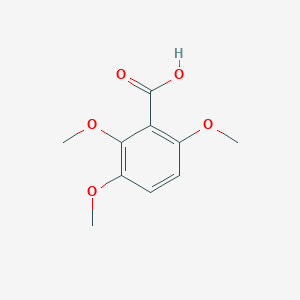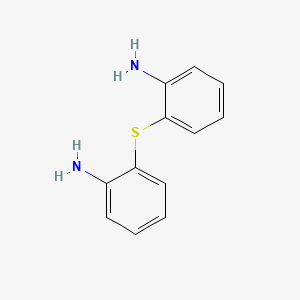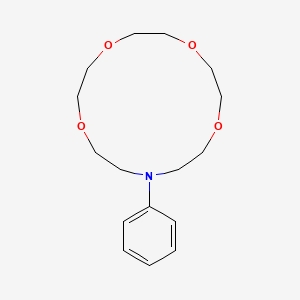![molecular formula C11H12O5 B1348274 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid CAS No. 36099-14-6](/img/structure/B1348274.png)
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid is a chemical compound with the molecular formula C10H10O51. Its IUPAC name is (2,3-dihydro-1,4-benzodioxin-6-yloxy)acetic acid1. The compound has a molecular weight of 210.191.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available literature. However, related compounds have been synthesized using various methods. For instance, a structurally similar compound, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one, has been used as a starting point for the synthesis of various chalcones2.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O5/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12)1. This indicates that the compound has a benzodioxin core with an oxyacetic acid group attached to it.
Chemical Reactions Analysis
Specific chemical reactions involving 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid are not available in the retrieved literature. However, related compounds have been used in various chemical reactions. For example, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one has been used in the synthesis of chalcones2.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.191. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved literature.
Scientific Research Applications
Synthesis and Material Applications
- The compound has been involved in the synthesis of novel organotin carboxylates with potential applications in materials science. These compounds feature unique hexanuclear cage structures and have been studied for their supramolecular structures and fluorescence activity, indicating potential use in material sciences and sensing applications (Xiao et al., 2019).
Biological and Anticancer Properties
- Derivatives of the compound have shown interesting biological activities. For instance, compounds synthesized from related structures have demonstrated cytotoxic effects against cancer cell lines, suggesting potential in cancer treatment research (Tuyet Anh Dang Thi et al., 2015).
Synthesis of Heterocycles
- The compound's derivatives have been utilized in the synthesis of a wide range of heterocycles, indicating its versatility and potential application in pharmaceuticals and organic chemistry (A. Y. Soliman et al., 2010).
Agricultural and Antimicrobial Uses
- Similar structural compounds have been isolated and synthesized for their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. This highlights potential applications in agriculture and biocontrol (F. A. Macias et al., 2006).
Sensor Technology
- Analogous compounds have been used in the development of electrochemical sensors, indicating potential applications in detecting biological and chemical substances (L. A. Shundrin et al., 2016).
Safety And Hazards
The safety information available indicates that this compound may be an irritant1. However, detailed safety and hazard information is not available in the retrieved literature.
Future Directions
The future directions for this compound are not explicitly mentioned in the available literature. However, related compounds have shown potential in various fields such as drug development3, indicating that 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid may also have potential applications in these areas.
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yloxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-11(13)3-4-14-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPSUFSSNJPUNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)OCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














